molecular formula C15H18Br3N3O B11540142 N'-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11540142
M. Wt: 496.0 g/mol
InChI Key: FTAQWWPURJUZRF-DEDYPNTBSA-N
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Description

N’-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexylidene group, a tribromophenyl group, and an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,4,6-tribromophenylamine with acetic anhydride to form the corresponding acetohydrazide.

    Cyclohexylidene Introduction: The acetohydrazide is then reacted with 2-methylcyclohexanone under acidic or basic conditions to introduce the cyclohexylidene group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The tribromophenyl group allows for nucleophilic substitution reactions, where bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N’-[(1E)-2-Methylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide: Similar structure but with a different alkylidene group.

    N’-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-dibromophenyl)amino]acetohydrazide: Similar structure with fewer bromine atoms.

Uniqueness

N’-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18Br3N3O

Molecular Weight

496.0 g/mol

IUPAC Name

N-[(E)-(2-methylcyclohexylidene)amino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C15H18Br3N3O/c1-9-4-2-3-5-13(9)20-21-14(22)8-19-15-11(17)6-10(16)7-12(15)18/h6-7,9,19H,2-5,8H2,1H3,(H,21,22)/b20-13+

InChI Key

FTAQWWPURJUZRF-DEDYPNTBSA-N

Isomeric SMILES

CC\1CCCC/C1=N\NC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

CC1CCCCC1=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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